1-Butyl-1-methylpyrrolidinium tetrafluoroborate

Catalog No.
S983721
CAS No.
345984-11-4
M.F
C9H20BF4N
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-1-methylpyrrolidinium tetrafluoroborate

CAS Number

345984-11-4

Product Name

1-Butyl-1-methylpyrrolidinium tetrafluoroborate

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;tetrafluoroborate

Molecular Formula

C9H20BF4N

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H20N.BF4/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1

InChI Key

PGCVCJOPLBWQHU-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CCCC[N+]1(CCCC1)C

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1(CCCC1)C

Electrochemical Applications

Due to their high ionic conductivity and electrochemical stability, BMPyrF4 has been explored as an electrolyte in electrochemical devices. Research suggests its potential for

  • Electrochemical capacitors (supercapacitors): BMPyrF4's ability to handle high voltages makes it a promising candidate for supercapacitors, which can store large amounts of energy [].
  • Dye-sensitized solar cells (DSSCs): BMPyrF4 based electrolytes have been investigated for use in DSSCs due to their ability to dissolve relevant dyes and suppress charge recombination processes [].

Organic Synthesis and Catalysis

BMPyrF4's Lewis acidic nature and ability to dissolve various organic compounds make it a useful reaction medium for organic synthesis. Studies have shown its potential as a

  • Solvent or co-solvent: BMPyrF4 can be used to dissolve reactants that are insoluble in traditional solvents, facilitating organic reactions [].
  • Catalyst or catalyst support: Due to its unique properties, BMPyrF4 can act as a catalyst itself or support other catalysts for various organic transformations [].

1-Butyl-1-methylpyrrolidinium tetrafluoroborate is an ionic liquid characterized by its unique molecular structure, which consists of a butyl and methyl group attached to a pyrrolidine ring, with a tetrafluoroborate anion. Its chemical formula is C₉H₂₀BF₄N, and it has a molecular weight of 229.07 g/mol. This compound is known for its low volatility and high thermal stability, making it an attractive alternative to traditional organic solvents. It is often utilized in various applications due to its favorable properties, including being a green solvent that minimizes environmental impact .

The mechanism of action of BMPY][BF4] depends on the specific application.

  • In Supercapacitors

    BMPY][BF4] functions by transporting ions between the electrodes during charging and discharging cycles, facilitating energy storage [].

  • In Organic Synthesis

    As an ionic solvent, BMPY][BF4] may influence reaction rates and product selectivity by solvating reactants and stabilizing intermediates through interactions with its charged components [].

  • In Corrosion Inhibition

    BMPY][BF4] may form a protective film on the copper surface, hindering the interaction between the metal and corrosive species in the acidic environment.

: Its properties make it suitable for use as a solvent in organic synthesis and catalysis.
  • Corrosion Inhibitor: The compound has been explored as a corrosion inhibitor in metal processing.
  • Green Chemistry: Its low volatility and non-flammable nature contribute to its classification as a green solvent .
  • The synthesis of 1-butyl-1-methylpyrrolidinium tetrafluoroborate typically involves the reaction between 1-butylpyrrolidine and methyl iodide followed by the reaction with sodium tetrafluoroborate. The general synthetic route can be summarized as follows:

    • Preparation of 1-butylpyrrolidine: This can be achieved through the reaction of pyrrolidine with butyl halides.
    • Quaternization: The resulting 1-butylpyrrolidine is then treated with methyl iodide to form 1-butyl-1-methylpyrrolidinium iodide.
    • Anion Exchange: Finally, this iodide salt is reacted with sodium tetrafluoroborate to yield 1-butyl-1-methylpyrrolidinium tetrafluoroborate .

    Interaction studies involving 1-butyl-1-methylpyrrolidinium tetrafluoroborate focus on its behavior in various chemical environments. These studies often assess its solvation properties, ionic conductivity, and interactions with different substrates or ions in solution. Understanding these interactions is crucial for optimizing its use in electrochemical applications and organic synthesis.

    Several compounds share structural similarities with 1-butyl-1-methylpyrrolidinium tetrafluoroborate, including:

    Compound NameMolecular FormulaUnique Features
    1-Ethyl-3-methylimidazolium tetrafluoroborateC₇H₁₄BF₄NKnown for high thermal stability and low viscosity
    N-Methyl-N-butylpyrrolidinium tetrafluoroborateC₉H₁₈BF₄NExhibits lower toxicity compared to other ionic liquids
    1-Octyl-3-methylimidazolium tetrafluoroborateC₁₁H₂₁BF₄NHigher hydrophobicity leading to different solvation properties

    Uniqueness

    The uniqueness of 1-butyl-1-methylpyrrolidinium tetrafluoroborate lies in its balance between hydrophilicity and hydrophobicity, making it versatile for various applications in both aqueous and non-aqueous environments. Its specific combination of properties allows it to function effectively as a solvent while maintaining stability under diverse conditions.

    UNII

    092STD3PGH

    GHS Hazard Statements

    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation]

    Pictograms

    Irritant

    Irritant

    Other CAS

    345984-11-4

    Wikipedia

    1-butyl-1-methylpyrrolidinium tetrafluoroborate

    Dates

    Modify: 2023-08-16

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